molecular formula C6H6N2O2S B7825170 2-Pyrimidin-4-ylthioacetic acid

2-Pyrimidin-4-ylthioacetic acid

Cat. No.: B7825170
M. Wt: 170.19 g/mol
InChI Key: YVTAFIIHERXRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidin-4-ylthioacetic acid is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymorphic Forms and Crystal Structures

(Pyrimidin-4-ylsulfanyl)acetic acid exhibits interesting polymorphic forms and crystal structures. A study on a polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, a closely related compound, demonstrated unique molecular arrangements, highlighting its potential in crystallography and materials science (Ramos Silva et al., 2011).

2. Chemical Synthesis and Derivatives

This compound plays a significant role in chemical synthesis. For instance, research on the synthesis of pyrimidine derivatives using (Pyrimidin-4-ylsulfanyl)acetic acid or its derivatives has demonstrated its utility in creating novel compounds with potential applications in various fields, such as pharmaceuticals (Mallikarjunaswamy et al., 2017).

3. Electrophilic Heterocyclization

(Pyrimidin-4-ylsulfanyl)acetic acid derivatives are utilized in electrophilic heterocyclization reactions, leading to the formation of complex heterocyclic structures. This is pivotal in organic chemistry, especially in the synthesis of compounds with potential biological activities (Bentya et al., 2008).

4. Exploration of Antimicrobial Activity

Some studies have synthesized derivatives of (Pyrimidin-4-ylsulfanyl)acetic acid to evaluate their antimicrobial properties. This research contributes significantly to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Mallikarjunaswamy et al., 2017).

Properties

IUPAC Name

2-pyrimidin-4-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)3-11-5-1-2-7-4-8-5/h1-2,4H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTAFIIHERXRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.